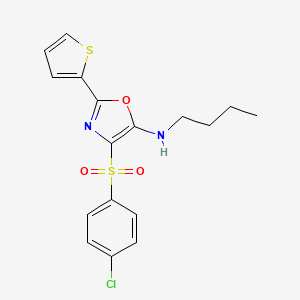

N-butyl-4-(4-chlorophenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-amine

Descripción

Propiedades

IUPAC Name |

N-butyl-4-(4-chlorophenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2O3S2/c1-2-3-10-19-16-17(20-15(23-16)14-5-4-11-24-14)25(21,22)13-8-6-12(18)7-9-13/h4-9,11,19H,2-3,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIUCQKKNUKZQOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=C(N=C(O1)C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-4-(4-chlorophenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-amine typically involves multiple steps:

Formation of the Oxazole Ring: The oxazole ring can be synthesized via a cyclization reaction involving an appropriate precursor such as an α-halo ketone and an amide.

Introduction of the Thiophene Ring: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a halogenated oxazole intermediate.

Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with a sulfonyl chloride, such as 4-chlorobenzenesulfonyl chloride, under basic conditions.

N-Butylation: The final step involves the alkylation of the amine group with butyl bromide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions.

Coupling Reactions: The compound can participate in various coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

Reduction: Reagents like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Coupling Reactions: Palladium catalysts with appropriate ligands and bases like potassium carbonate.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Substituted chlorophenyl derivatives.

Coupling Reactions: Complex organic molecules with extended conjugation or functionalization.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, N-butyl-4-(4-chlorophenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, this compound can be used to study the interactions of sulfonyl and thiophene-containing molecules with biological targets. It may serve as a lead compound for the development of new drugs or as a probe in biochemical assays.

Medicine

In medicinal chemistry, the compound’s potential pharmacological properties are of interest. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence, due to the presence of the thiophene and oxazole rings.

Mecanismo De Acción

The mechanism of action of N-butyl-4-(4-chlorophenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-amine depends on its interaction with molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The thiophene and oxazole rings can interact with nucleic acids or other biomolecules, affecting their function.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Core Structure and Substituent Variations

Oxazole vs. Thiazole Derivatives

- Target Compound : 1,3-oxazole core with a thiophen-2-yl group.

- Analog (): 1,3-thiazole core with dual sulfonyl groups (4-chlorophenyl and 4-methylphenyl).

Sulfonyl Group Modifications

Amine Substituent Diversity

Antifungal Activity ()

- Acyl hydrazones with 4-chlorophenyl groups (e.g., TH3–TH7) exhibited fungicidal activity against Candida spp. (MIC80 = 2–8 µg/mL).

- The 4-chlorophenylsulfonyl group in the target compound may similarly enhance antifungal potency through membrane interaction or enzyme inhibition .

Halogen Effects ()

- Substituted maleimides showed that halogen size (F, Cl, Br, I) minimally impacted inhibitory potency (IC50 ~4–7 µM).

Insecticidal Potential ()

Physicochemical and Structural Data

Table 1: Structural and Molecular Comparison

Key Observations :

- Thiophene’s higher electron density vs. furan may improve binding to aromatic receptors .

Actividad Biológica

N-butyl-4-(4-chlorophenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its antibacterial properties and enzyme inhibition capabilities.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a thiophene ring, an oxazole moiety, and a sulfonamide group, which are known to contribute to various biological activities.

1. Antibacterial Activity

Recent studies have demonstrated that derivatives of the compound exhibit moderate to strong antibacterial activity against several bacterial strains. In particular, the synthesized compounds showed significant effects against:

- Salmonella typhi

- Bacillus subtilis

However, the activity was weaker against other tested strains , indicating specificity in antibacterial efficacy .

2. Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on key enzymes such as:

-

Acetylcholinesterase (AChE) : A crucial enzyme in neurotransmission.

- Findings : Some derivatives displayed strong inhibition with IC50 values ranging from to , significantly lower than the reference standard thiourea (IC50 = ).

- Urease : An enzyme involved in the hydrolysis of urea.

Case Study 1: Antibacterial Screening

A study synthesized various derivatives of this compound and assessed their antibacterial properties. The results indicated that compounds with specific structural modifications had enhanced activity against Salmonella typhi and Bacillus subtilis. The structure–activity relationship (SAR) analysis revealed that the presence of the chlorophenyl group was crucial for antibacterial potency .

| Compound ID | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 7l | Salmonella typhi | 0.85 µg/mL |

| 7m | Bacillus subtilis | 0.45 µg/mL |

| 7n | E. coli | 10 µg/mL |

Case Study 2: Enzyme Inhibition Assay

In another study focusing on enzyme inhibition, several derivatives were tested for their AChE and urease inhibitory activities. The results highlighted that:

| Compound ID | AChE IC50 (µM) | Urease IC50 (µM) |

|---|---|---|

| 7o | 1.13 | 0.75 |

| 7p | 1.21 | 0.80 |

| 7r | 6.28 | 1.05 |

These findings suggest that modifications in the side chains significantly influence the inhibitory effects on these enzymes .

Q & A

Q. What are the recommended synthetic routes for preparing N-butyl-4-(4-chlorophenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-amine, and how can reaction conditions be optimized?

The synthesis of oxazole-sulfonamide derivatives typically involves cyclocondensation reactions. For example, thiadiazole analogs are synthesized by refluxing carboxylic acid derivatives with thiosemicarbazide in POCl₃, followed by pH adjustment and recrystallization (e.g., DMSO/water mixtures) . For the target compound, key steps include sulfonylation of the oxazole core and subsequent functionalization of the thiophene and butylamine moieties. Optimization requires controlled reagent stoichiometry, temperature (e.g., 90°C under reflux), and monitoring via TLC or HPLC to minimize side products like sulfoxides or amine derivatives .

Q. What spectroscopic and chromatographic methods are critical for characterizing this compound’s purity and structural integrity?

Essential techniques include:

- NMR spectroscopy : To confirm substituent positions and verify the absence of unreacted intermediates. For example, H NMR can resolve thiophene proton environments, while C NMR identifies sulfonyl and oxazole carbons .

- HPLC : To assess purity (>95% typically required for biological assays), using reverse-phase columns and UV detection at 254 nm .

- Mass spectrometry (HRMS) : For molecular weight validation (e.g., ESI+ mode to detect [M+H]⁺ ions) .

Q. How can crystallographic data be obtained and refined for structural validation?

Single-crystal X-ray diffraction is the gold standard. Use SHELX software (e.g., SHELXL for refinement) to resolve bond lengths, angles, and torsional conformations. Key steps include:

- Data collection at low temperature (e.g., 100 K) to minimize thermal motion.

- Structure solution via direct methods (SHELXS) and refinement with SHELXL, incorporating anisotropic displacement parameters for non-H atoms .

- Validation with tools like PLATON to check for missed symmetry or disorder .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different studies?

Discrepancies often arise from variations in assay conditions or compound purity. Strategies include:

- Standardized bioassays : Replicate experiments under controlled conditions (e.g., fixed cell lines, serum-free media).

- Metabolite profiling : Use LC-MS to identify degradation products that may interfere with activity .

- Dose-response curves : Compare IC₅₀ values across studies, accounting for differences in solvent (e.g., DMSO concentration ≤0.1%) .

Q. What in vitro and in vivo models are suitable for evaluating this compound’s kinase inhibition potential?

- In vitro : Use recombinant aurora kinase assays (e.g., ADP-Glo™ Kinase Assay) to measure inhibition of ATP binding. Confirm selectivity via kinase profiling panels (e.g., against CRF₁ or CRF₂ receptors) .

- In vivo : Employ xenograft models (e.g., murine leukemia) with oral administration (10–30 mg/kg) to assess tumor growth suppression. Monitor plasma exposure via LC-MS/MS .

Q. How can structure-activity relationships (SAR) be explored to enhance this compound’s potency?

- Substituent modification : Replace the 4-chlorophenyl group with electron-withdrawing groups (e.g., -CF₃) to enhance sulfonyl group electrophilicity.

- Bioisosteric replacement : Substitute the thiophene with furan or pyrrole to modulate lipophilicity (clogP) .

- Molecular docking : Use software like AutoDock Vina to predict binding poses in aurora kinase active sites, guided by crystallographic data .

Q. What analytical strategies address challenges in stability studies under physiological conditions?

- Forced degradation : Expose the compound to oxidative (H₂O₂), acidic (0.1 M HCl), and basic (0.1 M NaOH) conditions at 37°C. Monitor degradation via UPLC-PDA and identify products with HRMS .

- Plasma stability assays : Incubate with rat plasma (1–4 hours) and quantify remaining compound using LC-MS .

Methodological Notes

- Controlled synthesis : Always use anhydrous conditions for sulfonylation steps to avoid hydrolysis .

- Crystallography : Prioritize crystals grown by slow evaporation from ethanol/acetone mixtures to ensure high diffraction quality .

- Data reproducibility : Archive raw spectral and chromatographic data in repositories like Zenodo for peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.